tolypin
Description
Contextualization of Tolypin within Peptaibiotics
This compound is classified as a peptaibiotic, a group of fungal peptides characterized by specific structural features and biological activities.
Peptaibiotics are a large family of non-ribosomally synthesized peptides, predominantly linear, though some cyclic forms exist. They typically range from 4 to 21 amino acid residues in length, with molecular weights between 500 and 2100 Da. A defining characteristic of peptaibiotics is the frequent presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), often in multiple copies, along with other α,α-dialkylated amino acids like isovaline (B112821) (Iva).
Structurally, most peptaibiotics feature an acylated N-terminus and a C-terminal amino alcohol. The N-terminal acylation can involve an acetyl group or a fatty acid chain of medium length, leading to subclasses like peptaibols (acetylated N-terminus) and lipopeptaibols (fatty acid acylated N-terminus). This structural amphipathicity and their helical conformation are key to their unique membrane-modifying bioactivity, often involving the formation of transmembrane ion channels.
The biological diversity of peptaibiotics is extensive, encompassing a range of activities including antibacterial, antifungal, antiviral, and antiparasitic effects. They have also shown activity against cancer and certain human and animal diseases.
Peptaibiotics are primarily produced by filamentous fungi, with a significant number isolated from the widespread genus Trichoderma/Hypocrea. Other genera, including Tolypocladium, are also known producers. These fungi inhabit diverse ecological niches, including soil, aquatic environments, decaying wood, and as plant pathogens or fungicolous species.
The production of peptaibiotics is believed to play a crucial role in the ecological success of these fungi. Their membrane-modifying and antimicrobial activities can assist the fungal producers in colonizing substrates and defending against competing microorganisms and pests. The presence of peptaibiotics in the natural habitat, such as during the infection of host organisms, supports their significance in ecological interactions.
Overview of Peptaibiotics: Structural and Biological Diversity
Historical Context of this compound Discovery and Initial Characterization
This compound was originally isolated from species of the fungal genus Tolypocladium. Early characterization efforts involved techniques such as chiral amino acid analysis, direct infusion mass spectrometry, and online HPLC electrospray ionization tandem mass spectrometry to determine composition, molecular weights, and fragment ions. These studies revealed that this compound is not a single compound but a mixture of closely related peptides.
Initial structural comparisons indicated a close relationship between tolypins and efrapeptins, another family of peptaibiotics produced by Tolypocladium inflatum. Subsequent detailed structural characterization, including sequencing using techniques like UHPLC-HR-MS/MS, confirmed the identity of several this compound components (specifically tolypins C-G) with efrapeptins C-G. This established that the material previously referred to as this compound largely consists of efrapeptin F. These peptides are characterized as linear, cationic peptaibiotics containing high proportions of Aib and L-isovaline (B1672633), an N-terminal acetyl-L-pipecolic acid, and an unusual amide-bound C-terminal residue.
Scope of this compound Research: An Academic Perspective
Academic research on this compound has focused on its structural elucidation, biological activities, and potential applications. Studies have utilized advanced analytical techniques like UHPLC-HR-MS/MS and UHPLC-isCID-HR-MS/MS to fully sequence the individual peptides within the this compound mixture, revealing a pronounced microheterogeneity.
Research findings have highlighted this compound's biological properties, including antimicrobial and antifungal activities. More recently, studies have investigated its antiviral potential, showing protective effects against influenza viruses in in vitro models. This antiviral activity, observed at non-toxic concentrations, has been linked to the inhibition of F1/Fo-ATPase, suggesting a mode of action that involves shifting cellular metabolism.
The academic scope extends to understanding the biosynthesis of this compound by Tolypocladium species, which involves non-ribosomal peptide synthetases (NRPSs). The relationship between tolypins and other peptaibiotics, such as efrapeptins and tolypocladamides, is also an area of ongoing investigation, utilizing techniques like LC-MS/MS and phylogenetic analysis. The study of this compound contributes to the broader understanding of fungal secondary metabolites, their structural diversity, biological functions, and ecological roles.
Data Tables
| Peptaibiotic Subgroup | N-terminus | C-terminus | Length (Residues) | Key Characteristics |
| Peptaibols | Acylated | Amino alcohol | 4-21 | High Aib content, often linear, membrane active |
| Lipopeptaibols | Fatty acid | Amino alcohol | - | Peptaibols with incorporated fatty acid residues |
| Lipoaminopeptides | - | - | - | Aib-containing peptides with lipoamino acid residues |
| Cyclic Peptaibiotics | - | Cyclic linkage | 4-21 | Ring-shaped structure |
| Compound Name | Source Organism | Key Activity/Property |
| This compound | Tolypocladium species | Antimicrobial, Antifungal, Insecticidal, Antiviral |
| Efrapeptins | Tolypocladium inflatum | Insecticidal, Mitochondrial ATPase Inhibitors |
| Cyclosporine A | Tolypocladium inflatum | Immunosuppressant |
| Tolyprolinol | Tolypocladium sp. FKI-7981 | Moderate antimalarial activity |
Properties
CAS No. |
114013-84-2 |
|---|---|
Molecular Formula |
C8H15NO2 |
Synonyms |
tolypin |
Origin of Product |
United States |
Origin and Producers of Tolypin
Fungal Source: Tolypocladium Genus and Specific Strains
The genus Tolypocladium encompasses filamentous species with varied ecological roles, including endophytes, mycoparasites, and pathogens of animals, particularly insects. Tolypin production is associated with certain species within this genus.
Tolypocladium inflatum as a Primary Producer
Tolypocladium inflatum is a well-established producer of this compound. This fungus, originally isolated from a Norwegian soil sample, is also famously known as the source of the immunosuppressant cyclosporin (B1163) A. this compound isolated from T. inflatum has been structurally characterized and its sequences compared to those of efrapeptins, another group of peptaibiotics produced by T. inflatum. Studies have shown that some tolypins, specifically tolypins C through G, are identical in sequence to efrapeptins C through G.
Identification of Other Tolypocladium Species Producing this compound or Related Peptaibiotics
Beyond T. inflatum, other Tolypocladium species have been identified as producers of this compound or related peptaibiotics. The genus Tolypocladium is known to produce peptaibiotics of varying lengths, including those with 11, 16, and 22 residues. Examples of other peptaibiotics produced by Tolypocladium species include efrapeptins, dakwaabakains, and gichigamins. Production of efrapeptins has been reported in Tolypocladium geodes, T. parasiticum, T. cylindrosporum, T. nubicola, and T. tundrense. The pattern of efrapeptin production has been suggested as a chemotaxonomic marker within the genus, although production can be strain-specific.
Environmental and Culturing Conditions Influencing this compound Production
The production of secondary metabolites, including this compound, by Tolypocladium species can be influenced by environmental and culturing conditions.
Defined Minimal Media Supplementation Studies
Research utilizing defined minimal media supplemented with various amino acids has demonstrated the influence of nutrient availability on secondary metabolite production in T. inflatum. Culturing T. inflatum in defined minimal media, with or without supplementation of different amino acids, induced differential patterns of specialized metabolite production. For instance, valine-supplemented cultures of T. inflatum NRRL 8044 exhibited a distinct metabolome compared to cultures grown in other media conditions. This suggests that specific amino acid supplementation can impact the production of certain compounds, potentially including this compound or related peptaibiotics.
Metabolomic Profiling of Fungal Cultures
Metabolomic profiling, often using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), is a key approach for investigating the secondary metabolites produced by fungal cultures. LC-MS/MS data acquisition and analysis, including molecular networking, facilitate the annotation of known and unknown metabolites. Studies employing metabolomic profiling of Tolypocladium species have revealed the presence of numerous peptidic metabolites, with tandem mass spectrometry data suggesting many are peptaibiotics characterized by the presence of Aib monomers. Principal component analysis (PCA) of LC-MS/MS data from T. inflatum cultures grown under different media conditions has shown significant differences in metabolite production, highlighting the impact of culturing parameters on the fungal metabolome.
Genetic and Phylogenetic Relationships of this compound-Producing Strains
Phylogenetic analyses of the genus Tolypocladium provide insights into the relationships between different species and the evolution of secondary metabolite production, including peptaibiotics. Multigene phylogenetic analyses have revealed the placement of Tolypocladium species within the Ophiocordycipitaceae family.
Studies focusing on the genetic basis of peptaibiotic production in Tolypocladium have identified nonribosomal peptide synthetase (NRPS) genes associated with these compounds. Phylogenetic analyses of NRPS adenylation domains from Tolypocladium and Trichoderma species have shown that peptaibiotic genes are primarily found in the mycoparasitic lineages of Hypocreales. While peptaibiotic genes are less conserved between Tolypocladium species compared to those in the genus Trichoderma, their distribution suggests complex patterns of lineage sorting and module duplication rather than horizontal gene transfer between mycoparasitic lineages. The genome of T. inflatum has been sequenced, revealing numerous putative biosynthetic gene clusters for specialized metabolites, including NRPS genes predicted to encode peptaibiotics. Comparative analyses of candidate NRPS genes across genome-sequenced Tolypocladium species, combined with LC-MS detection of structurally similar peptaibiotics, help link specific gene clusters to the production of these compounds.
Interactive Table: Tolypocladium Species and Produced Peptaibiotics
| Tolypocladium Species | Peptaibiotics Produced (Examples) | Residue Lengths |
| T. inflatum | Tolypins, Efrapeptins | 16 (Tolypins, Efrapeptins) , 11, 22 |
| T. geodes | Efrapeptins | 16 |
| T. parasiticum | Efrapeptins | 16 |
| T. cylindrosporum | Efrapeptins | 16 |
| T. nubicola | Efrapeptins | 16 |
| T. tundrense | Efrapeptins | 16 |
| T. ophioglossoides | Putative peptaibiotics (gene clusters identified) | Not specified |
| Other Tolypocladium spp. | LP237 series, Dakwaabakains, Gichigamins, Tolypocladamides | 11, 16, 22 |
Note: This table is based on reported findings and may not be exhaustive of all peptaibiotics produced by each species.
Advanced Structural Characterization and Microheterogeneity of Tolypin
Elucidation of Tolypin Primary Sequences
The primary sequences of the peptides within the this compound mixture have been determined through a multi-faceted analytical strategy, primarily relying on high-resolution mass spectrometry techniques coupled with liquid chromatography.
Ultrahigh Performance Liquid Chromatography Coupled to High-Resolution Mass Spectrometry (UHPLC-HR-MS/MS) for Sequencing
UHPLC-HR-MS/MS has been a crucial technique for the separation and sequencing of the individual peptides within the this compound mixture. This approach allows for the separation of partially co-eluting peptides and provides high-resolution mass data for both intact peptides and their fragments. The accurate mass measurements obtained from HR-MS are essential for determining the elemental composition of the peptides and their fragments, which aids in sequence determination. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that reveal the sequence of amino acid residues. By analyzing the resulting fragment ions, specifically b- and y-series ions, researchers can deduce the order of amino acids in the peptide chain.
In-Source Collision-Induced Dissociation Tandem Mass Spectrometry (UHPLC-isCID-HR-MS/MS)
In-source collision-induced dissociation (isCID), also known as cone voltage CID, is a fragmentation technique applied in the ion source region of the mass spectrometer. When coupled with UHPLC-HR-MS/MS, UHPLC-isCID-HR-MS/MS provides complementary fragmentation data to traditional beam-type CID. By applying a voltage difference in the source, ions are accelerated and collide with neutral gas molecules, inducing fragmentation. This method can be used to generate fragment ions directly from the eluting peptides, providing structural information without the need for precursor ion isolation in a separate collision cell. This technique has been applied in the structural characterization of this compound, revealing diagnostic fragment ions that support the deduced sequences.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS) for Composition and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing peptides and other labile molecules. ESI-MS provides information on the molecular weight and composition of the peptides in the this compound mixture by generating protonated or deprotonated molecular ions. When coupled with tandem mass spectrometry (ESI-MS/MS), it allows for the fragmentation of selected precursor ions and the analysis of the resulting product ions. This fragmentation data is crucial for sequencing peptides by identifying characteristic b- and y-ions, which correspond to fragment ions retaining the N-terminus and C-terminus, respectively. Direct infusion ESI-MS has also been used to obtain molecular weights and diagnostic fragment ions of this compound peptides.
Chiral Amino Acid Analysis (e.g., Advanced Marfey's Method) for Absolute Configuration Determination
Determining the absolute configuration (L or D) of the amino acid residues within peptides is essential for complete structural characterization. Chiral amino acid analysis, particularly using methods like the advanced Marfey's method, is employed for this purpose. Marfey's method involves hydrolyzing the peptide into its constituent amino acids and then derivatizing them with a chiral labeling reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). The resulting diastereomers are then separated and analyzed by HPLC-MS. The different retention times of the derivatives of L- and D-amino acids allow for the determination of their absolute configurations. This technique has been applied to this compound to determine the chirality of its amino acid components, including the presence of L-isovaline (B1672633).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure of molecules, including peptides. While mass spectrometry provides sequence information, NMR provides insights into the connectivity of atoms, the spatial arrangement of residues, and the presence of unusual or modified amino acids. Various 1D and 2D NMR experiments, such as ¹H NMR and ¹³C NMR, as well as correlation spectroscopies (e.g., COSY, HMBC), are used to assign signals to specific nuclei and determine coupling constants and through-space correlations. This information is then used to build a comprehensive picture of the peptide structure. NMR has been utilized in the structural assignment of this compound components and related peptaibiotics, confirming sequences and providing details about the N-terminal acetylation and the unusual C-terminal residue.
Analysis of this compound Microheterogeneity
High-Resolution HPLC Elution Profiles and Heterogeneity Comparison with Efrapeptins
High-resolution HPLC analysis of this compound has demonstrated its pronounced microheterogeneity, revealing the presence of multiple related peptide components. A comparison of the HPLC elution profiles of this compound and efrapeptin, another group of peptaibiotics from Tolypocladium inflatum, indicated a notable microheterogeneity in efrapeptin as well. High-resolution HPLC data for authentic efrapeptin has been reported.
Identification and Sequencing of Minor this compound Components (e.g., this compound H1)
Through techniques such as online HPLC electrospray ionization tandem mass spectrometry (ESI-MS/MS) and ultrahigh performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HR-MS/MS), individual peptides within the this compound mixture have been sequenced. This has led to the identification and sequencing of minor components, including a new compound designated this compound H1. Sequences deduced from ESI-MS have shown that major this compound components (tolypins C-G) are identical to efrapeptins C-G. Analysis of fragment ions, such as the y-series ions in ESI-MS², has been crucial in deducing peptide sequences. For instance, the C-terminal Iva¹⁵-X¹⁶ sequence in some tolypins was deduced from characteristic fragment ions. HPLC analysis of the this compound mixture shows components assigned as C-H1, with their molecular weights.
Structural Features Defining Tolypins as Linear Cationic Peptaibiotics
Tolypins are characterized as linear, cationic peptaibiotics based on specific structural features. Peptaibiotics, in general, are linear polypeptide antibiotics typically composed of 5 to 21 residues, characterized by a high content of α-aminoisobutyric acid, other non-proteinogenic amino acids, an acylated N-terminus, and an unusual C-terminal residue, often a 1,2-amino alcohol.
Presence of Non-Proteinogenic Amino Acids (e.g., α-aminoisobutyric acid (Aib), l-isovaline)
A defining characteristic of tolypins is the presence of a high proportion of non-proteinogenic amino acids, particularly α-aminoisobutyric acid (Aib) and l-isovaline. Aib (also known as α-methylalanine or 2-methylalanine) is a non-proteinogenic amino acid with the structural formula H₂N-C(CH₃)₂-COOH. Isovaline (B112821) is an isomer of valine. The presence of Aib and Iva is considered a specific marker for peptaibiotics. High proportions of helicogenic Aib and l-isovaline are key features defining tolypins as linear, cationic peptaibiotics.
N-terminal Acyl Moieties and Unusual C-terminal Residues
Tolypins possess an acylated N-terminus, specifically N-terminal acetyl-l-pipecolic acid. The C-terminal residue is unusual and amide-bound, identified as (S)-2-amino-1-(1,5-diazabicyclo[4.3.0]non-5-ene-5-ylium)-4-methylpentane, corresponding to 1-[(2S)-2-amino-4-methylpentyl]-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidin-1-ium. This unusual C-terminal residue, sometimes terminated as 'X', contributes to the cationic nature of these peptides due to its delocalized positive charge.
Conformational Analysis of this compound and Analogs
The conformational analysis of peptaibiotics like this compound is crucial for understanding their biological activities, which are often related to membrane interactions and channel formation.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination (e.g., 3(10)- and alpha-helical structures)
Circular Dichroism (CD) spectroscopy is a common technique used to determine the secondary structure of peptides and proteins, including peptaibiotics. Peptaibiotics, owing to their high Aib content, are known to readily adopt helical conformations, such as 3₁₀- and alpha-helical structures. Aib is considered a strong helix inducer. While specific CD data for this compound were not explicitly detailed in the provided search results, the general class of peptaibiotics, characterized by high Aib content and similar structural features to this compound, are well-documented to form such helical structures which are important for their mechanism of action, such as forming voltage-dependent ion channels in cell membranes. The well-defined helical conformation of peptaibols is the basis for their peptide-membrane interactions.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | - |
| Efrapeptin F | 3081780 |
| Efrapeptin G | 44566255 |
| α-aminoisobutyric acid (Aib) | 6119 |
| l-isovaline | 6971276 |
This compound, a mixture of peptaibiotics derived from the fungal genus Tolypocladium, has undergone extensive structural characterization to elucidate its precise composition and properties. These investigations have shed light on its inherent microheterogeneity, the unique array of amino acids it contains, and its preferred conformations.
Advanced analytical techniques, particularly high-resolution liquid chromatography coupled with mass spectrometry, have been instrumental in detailing the complex makeup of this compound.
High-Resolution HPLC Elution Profiles and Heterogeneity Comparison with Efrapeptins
High-resolution HPLC analysis has demonstrated that this compound exhibits pronounced microheterogeneity, indicating the presence of multiple closely related peptide components. A comparative analysis of the HPLC elution profiles of this compound and efrapeptin, another group of peptaibiotics isolated from Tolypocladium inflatum, revealed significant microheterogeneity in efrapeptin as well. High-resolution HPLC data for authentic efrapeptin samples have been published.
Identification and Sequencing of Minor this compound Components (e.g., this compound H1)
Techniques such as online HPLC electrospray ionization tandem mass spectrometry (ESI-MS/MS) and ultrahigh performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HR-MS/MS) have enabled the sequencing of individual peptides within the this compound mixture. These efforts have led to the identification and sequencing of minor components, including a newly identified compound designated as this compound H1. ESI-MS data have shown that the sequences of the major this compound components (tolypins C-G) are identical to those of efrapeptins C-G. The analysis of fragment ions, particularly the y-series ions generated in ESI-MS², has been critical for deducing peptide sequences. For instance, the C-terminal Iva¹⁵-X¹⁶ sequence observed in some tolypins was determined based on characteristic fragment ions. HPLC analysis of the this compound mixture illustrates the presence of components assigned from C to H1, along with their corresponding molecular weights.
Structural Features Defining Tolypins as Linear Cationic Peptaibiotics
Tolypins are classified as linear, cationic peptaibiotics due to a set of distinctive structural characteristics. Peptaibiotics are broadly defined as linear polypeptide antibiotics, typically comprising 5 to 21 residues, notable for their high content of α-aminoisobutyric acid, the inclusion of other non-proteinogenic amino acids, an acylated N-terminus, and an unusual C-terminal residue, frequently a 1,2-amino alcohol.
Presence of Non-Proteinogenic Amino Acids (e.g., α-aminoisobutyric acid (Aib), l-isovaline)
A hallmark structural feature of tolypins is the significant presence of non-proteinogenic amino acids, notably α-aminoisobutyric acid (Aib) and l-isovaline. Aib, also known by names such as α-methylalanine or 2-methylalanine, is a non-proteinogenic amino acid with the chemical structure H₂N-C(CH₃)₂-COOH. Isovaline is an isomer of the common amino acid valine. The occurrence of Aib and Iva serves as a specific indicator for the presence of peptaibiotics. The high proportions of helicogenic Aib and l-isovaline are key elements that define tolypins as linear, cationic peptaibiotics.
N-terminal Acyl Moieties and Unusual C-terminal Residues
Tolypins are characterized by an acylated N-terminus, specifically featuring N-terminal acetyl-l-pipecolic acid. The C-terminal residue is distinctive and amide-bound, identified as (S)-2-amino-1-(1,5-diazabicyclo[4.3.0]non-5-ene-5-ylium)-4-methylpentane, which corresponds to 1-[(2S)-2-amino-4-methylpentyl]-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidin-1-ium. This unusual C-terminal structure, sometimes denoted simply as 'X', contributes to the cationic nature of these peptides due to a delocalized positive charge.
Conformational Analysis of this compound and Analogs
Conformational analysis of peptaibiotics like this compound is vital for understanding their biological activities, which are frequently linked to their interactions with membranes and their ability to form channels.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination (e.g., 3(10)- and alpha-helical structures)
Circular Dichroism (CD) spectroscopy is a widely used technique for determining the secondary structure of peptides and proteins, including peptaibiotics. Due to their high Aib content, peptaibiotics are known to readily adopt helical conformations, such as 3₁₀- and alpha-helical structures. Aib is recognized as a potent inducer of helical structures. While specific CD data for this compound were not explicitly detailed in the search results, the broader class of peptaibiotics, sharing high Aib content and structural similarities with this compound, are well-established to form these helical structures. These conformations are crucial for their mechanism of action, which includes forming voltage-dependent ion channels in cell membranes. The defined helical conformation of peptaibols underlies their interactions with membranes.
Vibrational Circular Dichroism (VCD) and NMR/MD for Solution Conformation
The investigation of this compound's solution conformation and microheterogeneity heavily relies on a combination of spectroscopic and computational methods. Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is a powerful tool for determining the three-dimensional structure and absolute configuration of chiral molecules in solution. Unlike electronic circular dichroism (ECD), VCD is sensitive to the vibrational modes of all chemical bonds, providing detailed insights into molecular conformation and intermolecular interactions without requiring a specific chromophore.
Studies on efrapeptins, a group of peptaibiotics to which tolypins are closely related and share sequence identity (tolypins C-G are identical to efrapeptins C-G), have provided significant insights into their solution conformations. VCD spectroscopy has been employed to investigate the conformation of these peptides in solution. For instance, VCD spectra of efrapeptin C demonstrated the prevalence of a 3(10)-helical conformation in solution. This finding is particularly relevant to understanding this compound's structure, given the identity between this compound C and efrapeptin C.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for probing the solution-state structure and dynamics of natural products like this compound. NMR provides detailed information about the local environment and spatial relationships between atoms within a molecule. Advances in NMR, such as the use of residual dipolar couplings (RDC), complement classical NMR parameters like NOEs and scalar couplings, enabling the simultaneous determination of both conformation and relative configuration of molecules in solution. Efrapeptin C has been conformationally studied in detail using NMR, including the application of RDC observed upon partial alignment, which further supported conformational analysis.
Molecular Dynamics (MD) simulations play a crucial role in visualizing the conformational landscape and dynamics of molecules in solution, complementing experimental data obtained from VCD and NMR. MD simulations provide atomic-level insights into molecular flexibility, conformational exchange, and the influence of the solvent environment. By simulating the behavior of this compound components or their efrapeptin counterparts over time, MD can help interpret spectroscopic data and provide a more complete picture of the prevailing conformations and the transitions between them. Studies involving molecular modeling have been used in conjunction with NMR to understand the conformation of efrapeptin C.
The microheterogeneity of this compound, characterized by the presence of multiple closely related peptide variants, can be further understood by applying these techniques to individual components isolated through high-resolution separation methods like HPLC. While HPLC-MS/MS is vital for identifying and sequencing these variants, VCD, NMR, and MD allow for the detailed conformational analysis of each identified peptide, revealing potential structural differences that may contribute to variations in their biological activities. The comparison of HPLC elution profiles of this compound and efrapeptin has already indicated pronounced microheterogeneity.
Biosynthesis of Tolypin
Nonribosomal Peptide Synthetase (NRPS) Pathway Elucidation
The biosynthesis of nonribosomal peptides like tolypin is carried out by large, multimodular enzymes called nonribosomal peptide synthetases. These enzymes function as assembly lines, sequentially adding amino acid building blocks to a growing peptide chain without the direct involvement of ribosomes.
Identification and Characterization of Putative Biosynthetic Gene Clusters (BGCs)
Genomic studies of Tolypocladium species, particularly Tolypocladium inflatum, have revealed a significant capacity for producing specialized metabolites, with numerous putative biosynthetic gene clusters (BGCs) identified. The genome of T. inflatum NRRL 8044, for instance, is reported to contain 43 putative BGCs, including 19 predicted to encode NRPS or NRPS-like enzymes. While the specific BGC solely responsible for this compound biosynthesis has not always been delineated separately from those producing closely related peptaibiotics like efrapeptins, tolypins are recognized as efrapeptin-type peptaibiotics. Research has linked families of peptaibols produced by Tolypocladium species to specific NRPS genes through comparative genomic and metabolomic approaches. For example, studies involving variable amino acid supplementation of culture media have helped to induce and identify specific metabolite profiles linked to particular gene clusters.
Genomic and Phylogenomic Analyses of NRPS Genes in Tolypocladium
Genomic and phylogenomic analyses have been instrumental in understanding the evolution and diversity of NRPS genes within the genus Tolypocladium. These studies have revealed complex patterns of homology among NRPS genes responsible for different secondary metabolites, including those with insecticidal activity. Phylogenomic analyses of peptaibol biosynthetic genes across various Tolypocladium species have facilitated the assignment of putative NRPS genes to these peptide families. These analyses can also provide insights into the evolutionary history of these gene clusters, suggesting lineage-specific origins for some, rather than horizontal gene transfer events.
Role of Module Duplication and Gene Fusion in NRPS Diversification
The structural and functional diversity observed in NRPS-produced peptides in Tolypocladium is partly attributed to evolutionary mechanisms such as module duplication and gene fusion within NRPS genes. NRPS enzymes are organized into modules, with each module typically responsible for the incorporation of a single amino acid or building block. Duplication of these modules, followed by divergence in substrate specificity or catalytic activity, can lead to the synthesis of peptides with variations in sequence and length. Gene fusion events, where previously separate genes or modules combine, can also contribute to the creation of novel NRPS architectures and, consequently, new peptide structures. These processes are considered significant drivers of the diversification of secondary metabolite pathways in fungi.
Enzymatic Steps and Precursors in this compound Biosynthesis
The biosynthesis of tolypins involves a series of enzymatic steps catalyzed by the NRPS machinery and associated modifying enzymes, utilizing specific precursor molecules.
Incorporation of Non-Proteinogenic Amino Acids
A defining characteristic of tolypins, as with other peptaibiotics, is the high proportion and specific placement of non-proteinogenic amino acids within their sequences. Key non-proteinogenic amino acids found in tolypins include alpha-aminoisobutyric acid (Aib) and L-isovaline (B1672633). The NRPS modules contain adenylation (A) domains responsible for recognizing and activating specific amino acid substrates, including these unusual ones. The incorporation of such non-proteinogenic building blocks is a hallmark of NRPS-mediated synthesis, distinguishing it from ribosomal peptide synthesis which is limited to the 20 standard proteinogenic amino acids. Tolypins also feature an N-terminal acetylation and an unusual C-terminal residue, indicating further enzymatic modifications. The biosynthesis of some unusual amino acid precursors, like the Bmt found in cyclosporins (a related class of peptaibols), can involve enzymes from other pathways, such as polyketide synthases (PKSs), which may be encoded within the same or associated BGCs.
Role of Modifying Enzymes (e.g., Methyltransferases, Racemases)
Beyond the core NRPS machinery, the biosynthesis of mature and biologically active tolypins involves the action of various modifying enzymes. These enzymes can catalyze alterations to the peptide backbone or incorporated amino acids. Examples of such enzymes found within fungal secondary metabolite clusters include methyltransferases and racemases. Methyltransferases are a superfamily of enzymes that transfer methyl groups, and in the context of peptide biosynthesis, they can catalyze N-methylation of amino acids, a common modification in nonribosomal peptides, including some peptaibiotics. Racemases are enzymes that interconvert L- and D-amino acids. The presence of D-amino acids in nonribosomal peptides necessitates the activity of racemases. While specific methyltransferases or racemases directly confirmed to act on this compound precursors or the nascent peptide chain are not as extensively documented as for some other Tolypocladium metabolites like cyclosporin (B1163) A (where alanine (B10760859) racemase SimB produces D-alanine), their general role in diversifying NRPS products in fungi is well-established. The specific modifications observed in tolypins, such as N-acetylation and the unusual C-terminus, also imply the involvement of dedicated modifying enzymes.
Regulation of Biosynthesis
The production of secondary metabolites like this compound is tightly regulated at multiple levels, including transcriptional control of the genes within the biosynthetic cluster.
Transcriptomic analyses, such as RNA-Seq, are powerful tools for investigating the expression patterns of gene clusters involved in secondary metabolite biosynthesis. These studies can delineate the boundaries of gene clusters and reveal the relative expression levels of individual genes within the cluster under different conditions. For example, RNA-Seq transcriptome analyses have been used to study the expression of the cyclosporin biosynthetic gene cluster in Tolypocladium inflatum. These analyses revealed high levels of expression of the gene cluster cyclophilin in a cyclosporin-inducing medium. While specific transcriptomic analyses focusing solely on the this compound gene cluster were not extensively detailed in the search results, studies on related peptaibiotic gene clusters, like the cyclosporin cluster in the same genus, provide insights into the potential regulatory mechanisms. Transcriptional regulation of antibiotic biosynthesis gene clusters often involves both positive and negative regulators.
Environmental factors play a significant role in influencing the expression of genes involved in secondary metabolite biosynthesis and, consequently, the production of these metabolites. In fungi, growth conditions such as temperature, nutrient availability (e.g., carbon and nitrogen sources), and the presence of specific elicitors can impact the accumulation of natural products. For instance, studies on Tolypocladium niveum (also referred to as T. inflatum) have shown that variables such as spore inoculum density, cultural morphology, and the types of carbon and nitrogen sources in the medium affect cyclosporin production. Differential patterns of specialized metabolite production by T. inflatum mycelium have also been observed when the culture medium is supplemented with different amino acids. While direct studies on the environmental regulation of this compound biosynthesis were not prominently featured, the known influence of environmental factors on the production of other Tolypocladium secondary metabolites, including the closely related efrapeptins and cyclosporins, suggests a similar level of environmental control over this compound production.
Transcriptomic Analyses (e.g., RNA-Seq) of Gene Cluster Expression
Comparative Biosynthesis with Related Peptaibiotics (e.g., Efrapeptins, Cyclosporins)
This compound belongs to the class of peptaibiotics, which are characterized by the presence of a high percentage of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Efrapeptins and cyclosporins are other notable peptaibiotics produced by Tolypocladium species.
Comparative analyses have revealed a close relationship between tolypins and efrapeptins. Structural characterization and sequence comparisons have demonstrated that tolypins C-G are identical to efrapeptins C-G. Both groups are linear, cationic peptaibiotics featuring N-terminal acetyl-L-pipecolic acid and a modified C-terminal residue. The biosynthesis of both tolypins and efrapeptins involves nonribosomal peptide synthetases.
Cyclosporins, in contrast, are cyclic undecapeptides produced by Tolypocladium inflatum. Their biosynthesis is also carried out by a large, multimodular NRPS, cyclosporin synthetase (simA). While cyclosporins and tolypins/efrapeptins are all nonribosomally synthesized peptides from the same fungal genus, they represent distinct structural classes (cyclic vs. linear) and have different biological activities (immunosuppressant vs. insecticidal/antifungal). Comparative genomic analyses of T. inflatum have revealed complex patterns of homology between the NRPSs responsible for the biosynthesis of different secondary metabolites, including cyclosporins and insecticidal compounds like efrapeptins and this compound. This suggests that while the core biosynthetic machinery (NRPSs) is common, the specific gene clusters and the enzymes they encode have diversified, leading to the production of structurally diverse peptaibiotics with varied biological roles.
Chemical Synthesis and Derivatization Strategies for Tolypin and Analogs
Total Synthesis Approaches for Tolypin Scaffolds
Total synthesis of complex natural products like this compound allows for the creation of the complete molecular structure from simpler precursors. While specific detailed total synthesis routes solely for this compound were not extensively detailed in the search results, related peptaibiotics like efrapeptins have been synthesized using a combination of solid- and solution-phase techniques in a fragment-condensation strategy. Total synthesis approaches for other complex scaffolds, such as tolyporphin A, have involved assembling monocyclic precursors.
Solid-Phase and Solution-Phase Peptide Syntheses
Solid-Phase Peptide Synthesis (SPPS), developed by R. Bruce Merrifield, involves the stepwise assembly of a peptide chain on an insoluble solid support, typically a resin. This method simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing of the solid support. SPPS is widely used for preparing peptides for research and industrial applications and is generally efficient for peptides up to 20-30 amino acids in length.
Solution-Phase Peptide Synthesis (SolPPS), also known as Liquid-Phase Peptide Synthesis (LPPS), involves coupling amino acids or peptide fragments in a homogeneous solution. While traditionally more arduous due to the need for purification steps like recrystallization or chromatography after each coupling, recent advancements, including the use of efficient coupling reagents and optimized protocols, have made SolPPS more attractive, particularly for large-scale production. Some methods for SolPPS utilize organic solvents and leverage liquid-liquid extraction for purification, minimizing the need for chromatography or solid supports. Combined solid- and solution-phase techniques have been used in the synthesis of efrapeptin C analogs.
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of this compound analogs and derivatives are aimed at exploring the relationship between their chemical structure and biological activity (Structure-Activity Relationship - SAR) and potentially enhancing their desired properties. This involves modifying the parent this compound structure through various chemical strategies, including rational design based on SAR, incorporation of non-canonical amino acids and peptidomimetics, and other chemical modifications. Current time information in Tiranë, AL.
Rational Design Based on Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies investigate how changes in the chemical structure of a molecule affect its biological activity. By understanding the SAR of this compound, researchers can rationally design and synthesize analogs with potentially improved potency, selectivity, or other pharmacological properties. SAR analysis helps identify the specific structural features responsible for the observed biological effect. This knowledge guides medicinal chemists in making targeted structural modifications during the design and optimization process.
Incorporation of Non-Canonical Amino Acids and Peptidomimetics
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. They can be natural or synthetic and are incorporated into peptides to alter their structure, function, and stability. The incorporation of ncAAs is a strategy used in the design of peptidomimetics, which are molecules designed to mimic the structure and function of peptides but often with improved properties like increased enzymatic stability or altered conformational bias. Tolypins themselves contain non-canonical amino acids like Aib and L-isovaline (B1672633), which contribute to their helical conformation. Analogs can be designed to include other ncAAs or peptidomimetic structures to explore their impact on activity and properties. For example, replacement of pipecolic acid (Pip) with N-methyl-L-alanine (MeAla) in efrapeptin C analogs has been explored to compare conformational bias.
Synthetic Route Optimization and Efficiency
This compound is characterized as a mixture of closely related 16-residue peptaibiotics, isolated from fungal species of the genus Tolypocladium. These compounds belong to the peptaibiotic class, which are peptides rich in α-aminoisobutyric acid (Aib) and often feature an N-terminal acetylation or fatty acylation and a C-terminal amino alcohol. The chemical synthesis of complex peptides like this compound presents challenges related to achieving high yields, purity, and scalability. Optimization of synthetic routes is crucial to overcome these challenges and enhance efficiency.
General strategies for optimizing the synthesis of peptaibiotics and related peptide structures, such as peptoids, often involve refining established techniques like solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Solid-Phase Synthesis Optimization:
Solid-phase synthesis is a common approach for constructing peptide chains due to its iterative nature and ease of purification. Optimization in SPPS typically focuses on improving the efficiency of coupling reactions, minimizing side reactions, and optimizing cleavage conditions. For peptaibiotics containing challenging residues like Aib, specific protocols may be developed to ensure efficient incorporation and prevent truncated sequences. Strategies can include optimizing reaction times, temperatures, solvent systems, and coupling reagents. The submonomer strategy in solid-phase peptoid synthesis, for instance, has been a focus for optimization to increase reaction efficiency and facilitate the incorporation of diverse side chains.
Solution-Phase Synthesis Optimization:
Solution-phase synthesis can be advantageous for producing larger quantities of peptides or for incorporating specific modifications not amenable to solid phase. Optimization in solution phase often involves careful selection of initiators and catalysts to control polymerization efficiency and scale. Controlling chain length and achieving high purity are key objectives. While specific data for this compound synthesis optimization via solution phase is not extensively detailed in the provided literature, research on related peptoids highlights the importance of these factors.
Efficiency Metrics and Improvements:
Further research focused on the chemical synthesis of this compound would likely involve systematic investigation of different synthetic strategies, reaction conditions, and purification methods to identify the most efficient and scalable route for its production.
Data Tables:
Due to the limited availability of specific quantitative data on the optimization of this compound chemical synthesis in the provided sources, a detailed comparative data table on different synthetic routes and their efficiencies for this compound cannot be generated. However, the general principles of optimization in peptide and peptaibiotic synthesis aim to improve parameters such as:
| Optimization Parameter | Goal of Optimization |
| Overall Yield | Increase the total amount of product |
| Step Yields | Improve efficiency of individual reactions |
| Purity | Minimize impurities and by-products |
| Reaction Time | Reduce the time required for synthesis |
| Scalability | Enable synthesis on larger scales |
| Cost-Effectiveness | Reduce material and processing costs |
These parameters are universally considered in the optimization of chemical synthesis routes for complex molecules, including peptaibiotics.
Mechanistic Insights into Tolypin S Biological Activities
Cellular and Molecular Targets Identification
Understanding the specific cellular and molecular components that tolypin interacts with is crucial for elucidating its biological effects. Research has pointed to several potential targets, including key enzymes involved in energy metabolism and chaperone function.
F1/Fo-ATPase Inhibition as a Dominant Mechanism of Action
A prominent mechanism of action attributed to this compound is the inhibition of F1/Fo-ATPase, also known as ATP synthase. F1/Fo-ATPase is a critical enzyme located in the mitochondria of eukaryotic cells, responsible for the synthesis of the majority of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. Inhibition of this enzyme disrupts the cell's primary energy production pathway.
This compound's relationship to efrapeptins, which are known potent inhibitors of F1/Fo-ATPase, supported the investigation into this mechanism. Studies using MDCK II cells have provided evidence supporting F1/Fo-ATPase inhibition as a mode of action for this compound. Higher concentrations of this compound were found to be cytostatic to these cells and induced paralysis in Galleria mellonella larvae, effects consistent with impaired ATP production.
F1/Fo-ATPase inhibitors can target either the F1 catalytic domain or the F0 proton channel, thereby preventing the conformational changes necessary for ATP synthesis. The endogenous inhibitor protein of mitochondrial ATP synthase, IF1, binds to the F1 catalytic domain under conditions of low oxygen or mitochondrial dysfunction, limiting ATP hydrolysis. Bacterial F1/Fo-ATPases also have inhibitory subunits like epsilon (ε) and zeta (ζ) that regulate activity.
Metabolic Shifts (e.g., Oxidative Phosphorylation to Glycolysis) Induced by this compound
Inhibition of F1/Fo-ATPase by this compound leads to significant metabolic shifts within the cell. Specifically, higher concentrations of this compound have been shown to shift the metabolism of MDCK II cells from oxidative phosphorylation towards glycolysis.
Oxidative phosphorylation is the highly efficient process that generates a large amount of ATP in the presence of oxygen. Glycolysis, on the other hand, is an anaerobic process that produces a smaller amount of ATP. When oxidative phosphorylation is inhibited, cells can increase their reliance on glycolysis to meet energy demands, a phenomenon observed in various cellular contexts, including viral infection and cancer. This metabolic reprogramming can have downstream effects on cellular function and survival. Depletion of mitochondrial inorganic polyphosphate has also been shown to cause a metabolic shift from oxidative phosphorylation to glycolysis in mammalian cells.
Inhibition of Hsp90 Chaperone Function
This compound has also been implicated in the inhibition of Hsp90 chaperone function. Heat shock protein 90 (Hsp90) is a ubiquitous molecular chaperone that plays a critical role in the folding, stabilization, and function of a wide variety of client proteins, many of which are involved in crucial cellular processes and are often dysregulated in diseases like cancer. Hsp90 activity is ATP-dependent.
Inhibition of Hsp90 can lead to the degradation of its client proteins. Efrapeptins, which are structurally related to this compound, have been shown to disrupt the Hsp90:F1/Fo-ATPase complex and inhibit Hsp90 chaperone activity. This suggests a potential interplay between this compound's effects on ATP synthase and Hsp90 function. Inhibition of Hsp90 chaperone function appeared to be a dominant mechanism of action for efrapeptins and a factor determining cellular sensitivity.
Proteasome Inhibition
Research on efrapeptins, related peptaibiotics, indicates that inhibition of the proteasome can become prominent, particularly in the absence of adequate levels of Hsp90 and F1/Fo-ATPase. The proteasome is a protein complex responsible for degrading damaged or unnecessary proteins through proteolysis. While direct evidence for this compound's proteasome inhibition is less prominent in the provided sources compared to its effects on F1/Fo-ATPase and Hsp90, the close relationship with efrapeptins suggests this could be a related mechanistic aspect warranting further investigation.
Methods for Target Deconvolution (e.g., Proteome-wide Profiling, CETSA Technology)
Identifying the specific molecular targets of a bioactive compound like this compound, especially when starting from an observed phenotypic effect, is a process known as target deconvolution. Various methods are employed for this purpose.
Proteome-wide profiling allows for the comprehensive analysis of protein interactions across the entire proteome within biologically relevant conditions. This unbiased approach can help identify both direct and indirect targets of a compound.
Cellular Thermal Shift Assay (CETSA) is a label-free method used for target deconvolution that assesses the thermal stability of proteins in their native cellular environment upon binding with a compound. Compound binding typically increases a protein's thermal stability, which can be detected by measuring the amount of soluble protein remaining after heat denaturation. Combining CETSA with quantitative mass spectrometry (MS-CETSA or thermal protein profiling, TPP) allows for proteome-wide analysis of compound-target interactions and can provide insights into downstream effectors and mechanisms of action. These methods are valuable tools for clarifying a compound's mechanism of action and identifying potential off-targets. Other target deconvolution approaches include affinity chromatography, expression-cloning, protein microarray, 'reverse transfected' cell microarray, and biochemical suppression.
In Vitro Studies on Biological Effects
In vitro studies have been instrumental in characterizing the biological effects of this compound and investigating its underlying mechanisms.
Studies using MDCK II cells have shown that this compound can reduce the titer of certain influenza B virus (IBV) and influenza A virus (IAV) strains at non-toxic concentrations. For instance, a concentration of 1 µg/mL this compound reduced the titer of two IBV strains by 4-5 log values and an H3N2 strain by 1-2 log values, although it did not affect the H1N1pdm strain. Higher concentrations exhibited cytostatic effects on MDCK II cells.
In addition to antiviral activity, this compound has also shown insecticidal effects in Galleria mellonella larvae, causing dose-dependent paralysis. This effect may be related to the ability of tolypins and efrapeptins to inhibit vacuolar-type ATPase (V-ATPase), similar to the insecticidal cyclohexadepsipeptide destruxin B.
In vitro assays have also been used to assess cell viability and proliferation in the presence of this compound. The CellTiter-Glo assay has been used to measure cell viability after exposure to this compound, with results normalized to a control. Trypan blue exclusion assays have also been employed to assess cell viability in confluent cells. Measurements of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in cells treated with this compound provide insights into the compound's impact on cellular respiration and glycolysis. These in vitro approaches collectively contribute to understanding the diverse biological activities and the cellular responses induced by this compound.
Data Tables
Based on the search results, a summary of in vitro effects on cell viability and antiviral activity can be presented in a table format.
| Cell Line / Organism | This compound Concentration | Observed Effect | Relevant Mechanism | Source |
| MDCK II cells | 1 µg/mL | Reduced titer of two IBV strains (4-5 log), H3N2 strain (1-2 log); no effect on H1N1pdm | Antiviral activity | |
| MDCK II cells | Higher concentrations | Cytostatic effects | F1/Fo-ATPase inhibition, Metabolic shift | |
| G. mellonella larvae | Dose-dependent | Paralysis | F1/Fo-ATPase inhibition (suggested), V-ATPase inhibition (suggested) |
Note: Specific higher concentrations causing cytostatic effects were not consistently quantified with precise IC50 values across all snippets, preventing a detailed dose-response table.
Detailed Research Findings
Detailed findings from in vitro studies include the observation that higher concentrations of this compound induce a metabolic shift from oxidative phosphorylation to glycolysis in MDCK II cells. This was supported by experiments measuring oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). The reduction in viral titers of specific influenza strains at non-toxic this compound concentrations highlights its potential as an antiviral agent targeting host cell processes. The observed paralysis in G. mellonella larvae at varying this compound concentrations further supports its impact on energy-dependent processes. The structural characterization of this compound as a mixture of 16-residue peptaibiotics from Tolypocladium inflatum is also a key finding from in vitro related studies focused on its properties.
Cytostatic Effects on Mammalian Cell Lines
Studies have shown that higher concentrations of this compound can exert cytostatic effects on mammalian cell lines, such as MDCK II cells. This cytostatic activity is associated with a metabolic shift within the cells, moving from oxidative phosphorylation towards glycolysis. This metabolic alteration supports the hypothesis that the inhibition of F1/Fo-ATPase is a key mode of action for this compound's effects on mammalian cells.
Research evaluating the effect of this compound on MDCK II cell viability and proliferation using assays like CellTiter-Glo and Trypan blue exclusion has demonstrated a dose-dependent impact.
Antiviral Activity against Specific Viral Strains (e.g., Influenza A and B viruses)
This compound has demonstrated promising antiviral activity, particularly against influenza A and B viruses (IAV/IBV). In studies using MDCK II cells, a nontoxic concentration of this compound (1 µg/mL) significantly reduced the titer of certain influenza strains. Specifically, it reduced the titer of two IBV strains by 4–5 log values and an H3N2 strain by 1–2 log values. However, the H1N1pdm strain was not affected at this concentration. These findings suggest that this compound's antiviral efficacy can vary depending on the specific influenza strain.
Antimicrobial Properties against Bacterial and Fungal Pathogens
Efrapeptins, which are closely related to this compound and in some cases identical, have exhibited limited antifungal and antibacterial activity. Studies investigating the production of efrapeptins by Tolypocladium species and their activity against selected bacteria and fungi have shown such properties. Micrococcus luteus has been noted as an excellent indicator for the presence of efrapeptins in culture filtrate extracts due to its extreme sensitivity.
Insecticidal Activity and Effects on Insect Metabolism
This compound has been identified as an insecticidal metabolite of fungi from the genus Tolypocladium. Efrapeptins, closely related to this compound, have also shown insecticidal activity against a wide range of insects when injected into the haemocoel, with mortality being dose-related. Crude efrapeptin extracts sprayed onto leaves were toxic to various insects, including the Colorado potato beetle, Southern armyworm, tobacco budworm, and the two-spotted spider mite, with the Colorado potato beetle being the most sensitive.
The insecticidal action of this compound is supported by its ability to induce paralysis in Galleria mellonella larvae. This effect, along with the metabolic shift observed in mammalian cells, supports the inhibition of F1/Fo-ATPase as a likely mode of action for its toxicity in insects. Efrapeptins are known to inhibit the mitochondrial ATPase activity of several organisms, including the fungi that produce them.
Structure-Activity Relationships (SAR) in this compound and Analogs
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. For this compound and its analogs, such as efrapeptins, SAR investigations focus on identifying which structural features are crucial for their inhibitory activities, particularly concerning F1-ATPase.
This compound is described as a mixture of closely related 16-residue peptaibiotics. Sequences deduced from mass spectrometry have revealed that some tolypins are identical to efrapeptins. These peptides are characterized as linear, cationic peptaibiotics with high proportions of helicogenic residues like α-aminoisobutyric acid (Aib) and L-isovaline (B1672633), an N-terminal acetyl-L-pipecolic acid, and an unusual amide-bound C-terminal residue.
Influence of Specific Residues on Inhibitory Activities (e.g., F1-ATPase)
Given that this compound-related efrapeptins are potent inhibitors of F1/Fo-ATPase, the specific amino acid residues within the peptide sequence are likely to play a significant role in their inhibitory activity. While detailed SAR studies specifically on this compound's residue-activity relationship for F1-ATPase inhibition were not extensively detailed in the provided results, research on other peptide inhibitors of F1-ATPase, such as the Inhibitory Factor 1 (IF1) and melittin, highlights the importance of specific residues and α-helical structures for binding and inhibition. These peptide inhibitors bind to the F1 catalytic domain, and their inhibitory activity is related to their α-helical structures containing basic residues. This suggests that the composition and arrangement of amino acids in this compound, particularly helicogenic and basic residues, would be critical determinants of its F1-ATPase inhibitory potency.
Impact of Conformational Bias on Biological Activity
Conformational bias, or a shift in the equilibrium between different molecular conformations, can be a key determinant in the regulation and activity of proteins and the molecules that interact with them. For peptaibiotics like this compound, which contain a high proportion of helicogenic residues such as Aib, there is an inherent propensity to adopt specific secondary structures, particularly 3₁₀-helical conformations.
Research on efrapeptin C analogs has investigated the impact of replacing residues like Pipecolic acid (Pip) with N-methyl-L-alanine (MeAla) on conformational bias. Techniques like vibrational circular dichroism (VCD) have been used to probe whether these analogs adopt a 3₁₀-helical conformation. The conformational state of F1-ATPase itself is also linked to its catalytic activity, with the enzyme oscillating between different states. Inhibitors can be viewed as ligands that may preferentially bind to a specific conformation, thereby influencing the enzyme's activity. While direct studies explicitly detailing the impact of this compound's conformational bias on its biological activity were not prominently featured, the known propensity of peptaibiotics to adopt specific conformations and the importance of conformational states for target proteins like F1-ATPase suggest that the conformational bias of this compound is likely to be an important factor in its biological effects.
Correlations between Structural Modifications and Molecular Interactions
This compound, as a peptaibiotic, exhibits microheterogeneity, meaning it exists as a mixture of closely related peptides that differ slightly in their amino acid sequences or modifications. This natural variation provides an inherent basis for studying structure-activity relationships. The core structure of this compound is a 16-residue peptide.
Research into this compound's antiviral activity against influenza viruses has provided some insights into how structural features might influence its effects. Studies have shown that this compound treatment can reduce the titer of certain influenza B virus (IBV) strains significantly, while having less or no effect on other influenza A virus (IAV) strains like H1N1pdm. This differential activity suggests that specific interactions between this compound variants and host or viral factors are influenced by subtle structural differences within the this compound mixture.
Although detailed structure-activity relationship data specifically linking individual this compound variants to precise molecular interaction profiles (e.g., binding affinities to specific proteins or membrane components) is still emerging, the observed biological effects provide clues. For instance, the proposed mechanism of action involving the inhibition of F1/Fo-ATPase, a target also affected by related efrapeptins, implies that structural features critical for interacting with this enzyme complex are essential for this activity. Peptaibiotics, in general, interact with membranes through their amphipathic nature, and variations in the distribution of hydrophobic and hydrophilic residues, as well as the presence of modified amino acids like α-aminoisobutyric acid (Aib), which promotes helical structures, can influence membrane insertion and channel formation.
While specific data tables detailing the impact of precise amino acid substitutions or modifications on the molecular interactions of this compound variants are limited in the currently available information, the principle of SAR in peptaibiotics suggests that even minor changes can significantly alter their biological properties. For example, studies on other classes of compounds, like nucleoside analogues or various heterocyclic derivatives, have demonstrated stringent SARs where small modifications at specific positions lead to significant changes in activity or target interaction. This underscores the importance of detailed structural characterization of each this compound component and systematic investigation of how variations influence their interaction profiles at the molecular level.
Further detailed research, potentially employing techniques like molecular docking and dynamics simulations, could provide computational insights into how different this compound structures interact with potential targets, complementing experimental biological activity data.
Ecological and Broader Biological Roles of Tolypin
Role in Fungal-Insect Interactions
Tolypin has been identified as an insecticidal metabolite produced by fungi of the genus Tolypocladium. This insecticidal activity suggests a role for this compound in the interactions between Tolypocladium fungi and insects. Tolypocladium inflatum, a known producer of this compound, is a pathogen of beetle larvae and can also exist as a saprotroph in soil. The production of insecticidal compounds like this compound is considered important for entomopathogenic fungi in infecting and killing insects. These fungi have evolved sophisticated biosynthetic machinery to produce mycotoxins that define their trophic interactions with insects. Studies have investigated the effects of this compound-containing crude extracts from Tolypocladium niveum on mosquito and blackfly larvae, demonstrating entomocidal activity. This indicates that this compound contributes to the ability of these fungi to act as natural regulators of arthropod populations.
Interplay with Cellular Energy Metabolism in Host-Pathogen Systems
Research has explored the effects of this compound on cellular energy metabolism, particularly in the context of host-pathogen interactions. This compound belongs to a class of peptides known as peptaibiotics. this compound-related efrapeptins are known as potent inhibitors of F₁/F₀-ATPase, a key enzyme involved in oxidative phosphorylation and ATP synthesis in cellular energy metabolism. Studies using Madin-Darby Canine Kidney (MDCK II) cells have shown that higher concentrations of this compound can be cytostatic and shift cellular metabolism from oxidative phosphorylation to glycolysis. This effect on cellular energy metabolism, specifically the inhibition of F₁/F₀-ATPase, is supported as a mode of action for this compound. The interplay between pathogen activity and host cellular energy metabolism is a crucial aspect of host-pathogen interactions, with pathogens often manipulating host metabolic pathways for their own benefit. While research directly detailing this compound's manipulation of host energy metabolism during fungal infection is ongoing, its known inhibitory effect on F₁/F₀-ATPase in other cell systems highlights a potential mechanism by which Tolypocladium species could influence the energy status of their hosts, including insects.
Contribution to Fungal Defense Mechanisms and Niche Colonization
Secondary metabolites produced by fungi, such as this compound, play a significant role in fungal defense mechanisms and their ability to colonize specific ecological niches. The production of toxins and metabolites can increase the ecological competitiveness of fungi, aiding in the infection and colonization of hosts. this compound's antimicrobial and antifungal properties, in addition to its insecticidal activity, suggest a role in defending the fungus against competing microorganisms in its environment. In the context of entomopathogenic fungi, the production of secondary metabolites is crucial not only for infecting insects but also for competing for the niche with other fungi, a strategy known as antibiosis. This competition often occurs in environments like soil, where Tolypocladium species are found. By producing bioactive compounds like this compound, the fungus can inhibit the growth of competitors, thereby securing resources and facilitating its establishment and persistence in a particular habitat or host. The restricted phylogenetic and ecological distribution of certain Tolypocladium metabolites, including some peptaibiotics, suggests a role in insect pathogenicity or the soil environment, further supporting their contribution to niche colonization.
Broader Implications in Chemical Ecology
The study of this compound and other fungal secondary metabolites has broader implications in the field of chemical ecology. Chemical ecology explores the role of chemical signals and substances in mediating interactions between organisms and their environment. Fungi, as prolific producers of biologically active compounds, utilize these metabolites to navigate complex ecological relationships, including interactions with plants, insects, and other fungi. this compound's diverse activities, such as insecticidal, antimicrobial, and antifungal effects, exemplify how a single compound can influence multiple ecological interactions. Understanding the production and function of such metabolites provides insights into the strategies fungi employ for defense, competition, host manipulation, and niche adaptation. The presence of this compound and related peptaibiotics in Tolypocladium species found in specific ecological niches, like insect hosts and soil, underscores the importance of these compounds in shaping fungal communities and their interactions within ecosystems. Research into these fungal metabolites contributes to the broader understanding of chemical warfare and communication in nature, with potential applications in areas like biocontrol and the discovery of novel bioactive compounds.
Advanced Research Methodologies in Tolypin Studies
Integrated Omics Approaches (e.g., Genomics, Metabolomics)
Integrated omics approaches, such as genomics and metabolomics, play a crucial role in understanding the biological context of tolypin production and activity. Genomics can provide insights into the genetic machinery within Tolypocladium species responsible for the biosynthesis of this compound, which is a nonribosomally synthesized polypeptide. Identifying the gene clusters involved in this compound synthesis can facilitate metabolic engineering efforts to optimize production or generate analogs.
Metabolomics, the comprehensive study of all metabolites in a biological system, can be applied to profile the metabolic changes in Tolypocladium during different growth phases or under varying environmental conditions to understand factors influencing this compound production. Furthermore, metabolomics can be used to investigate the effects of this compound on target organisms, such as insects or viruses, by analyzing alterations in their metabolic profiles upon exposure. This can help in identifying metabolic pathways affected by this compound and understanding its mode of action at a systems level.
Advanced Spectroscopic and Chromatographic Techniques for Complex Mixture Analysis
Given that this compound is a mixture of closely related peptides, advanced spectroscopic and chromatographic techniques are indispensable for its separation, identification, and structural characterization. These techniques enable the resolution of individual this compound components and provide detailed information about their molecular structures.
High-Resolution Mass Spectrometry for Isomer Differentiation and Sequencing
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for analyzing complex mixtures like this compound. LC-HRMS allows for the separation of individual this compound peptides, even those that are structurally similar or co-eluting. HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of each peptide component.
Tandem mass spectrometry (MS/MS or MSn) is particularly valuable for sequencing the individual peptides within the this compound mixture. By fragmenting the peptides and analyzing the resulting fragment ions, the amino acid sequence can be deduced. Techniques like ultrahigh performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HR-MS/MS) and ultrahigh performance liquid chromatography coupled to in-source collision-induced dissociation tandem mass spectrometry (UHPLC-isCID-HR-MS/MS) have been successfully applied to characterize and sequence this compound peptides, revealing multiple partially co-eluting individual peptides. The ability to differentiate between isomers, which are compounds with the same molecular formula but different structural formulas, is a key advantage of HRMS coupled with various fragmentation techniques.
Research findings have demonstrated the effectiveness of these techniques in characterizing tolypins. For example, UHPLC-HR-MS/MS and UHPLC-isCID-HR-MS/MS revealed 12 partially co-eluting individual peptides in a this compound mixture, which were subsequently fully sequenced. Electrospray ionization tandem mass spectrometry (ESI-MS) and HPLC-ESI-MS have also been used to determine the composition and molecular weights of this compound peptides and to obtain diagnostic fragment ions for sequencing. Comparison of ESI-MS data of this compound with known peptaibiotics like efrapeptins has shown similarities in fragmentation patterns.
Multi-dimensional NMR for Comprehensive Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy, especially multi-dimensional NMR, provides detailed information about the three-dimensional structure and connectivity of molecules. For complex peptides like this compound, multi-dimensional NMR experiments are essential for comprehensive structural assignments.
Techniques such as 2D NMR (e.g., COSY, TOCSY, NOESY) and potentially 3D NMR can be used to correlate signals from different nuclei (e.g., ¹H, ¹³C, ¹⁵N) within the molecule, allowing for the assignment of specific resonances to individual atoms and the determination of through-bond and through-space connectivities. This information is critical for confirming the amino acid sequence obtained from mass spectrometry and for elucidating the stereochemistry and conformation of the peptide. While mass spectrometry excels in sensitivity and sequencing, NMR provides unique insights into the structural nuances and dynamics of the molecules in solution.
Studies on related compounds and peptides highlight the power of multi-dimensional NMR for structural elucidation and assignment. For instance, extensive 1D and 2D NMR studies have been used for the complete NMR assignments and structural determination of phytoecdysones. Multi-dimensional NMR is also a powerful tool for protein analysis, enabling the assignment of resonances and characterization of structure, dynamics, and binding interactions at atomic resolution.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques are increasingly important in this compound research for predicting molecular properties, simulating interactions with biological targets, and understanding structure-activity relationships.
Ligand-Protein Docking and Molecular Dynamics Simulations
Ligand-protein docking is a computational method used to predict the preferred binding orientation (pose) of a ligand (like this compound or its components) to a protein target. This technique helps to identify potential binding sites and estimate the binding affinity.
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between this compound and its target, simulating their movements and interactions over time. MD simulations can refine docking poses, assess the stability of the complex, and provide insights into the binding mechanism and conformational changes. Combining docking with MD simulations offers a more comprehensive understanding of the binding process than either technique alone. MD simulations can be used both before docking, to generate an ensemble of receptor conformations, and after docking, to refine poses and calculate interaction energies.
Computational studies have utilized docking and MD simulations to investigate the interactions of potential drug candidates with protein targets, demonstrating their utility in predicting binding modes and evaluating complex stability. For example, MD simulations have been used to examine conformational variations and analyze the stability of ligand-receptor complexes by calculating root mean square deviation (RMSD) values over time.
Prediction of Binding Modes and Target Interactions
Computational methods, including docking and MD simulations, are employed to predict the specific binding modes of this compound components within their target molecules, such as viral proteins or cellular components. These predictions help to elucidate how this compound exerts its biological effects at a molecular level.
By analyzing the predicted binding poses and the interactions formed (e.g., hydrogen bonds, hydrophobic interactions), researchers can gain insights into the key residues involved in binding and the potential mechanisms of action. This information can guide further experimental studies and the rational design of this compound analogs with improved activity or specificity. Computational approaches can also be used to predict potential off-target interactions, which is important for assessing the specificity of this compound's effects.
Predicting binding modes with precision is a key application of computational chemistry in drug discovery. Methods have been developed and evaluated for their ability to accurately forecast proper binding configurations and predict ligand-protein binding affinities. Studies have shown that considering factors like protein flexibility and the presence of water molecules in the binding site can improve the accuracy of binding mode predictions.
Compounds Mentioned and Their PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not Available |
| Efrapeptin C | Not Available |
| Efrapeptin D | Not Available |
| Efrapeptin E | Not Available |
| Efrapeptin F | Not Available |
| Efrapeptin G | Not Available |
| This compound H1 | Not Available |
| Cyclosporine A | 5284373 |
| Tolypoalbin | Not Available |
| Tolyprolinol | Not Available |
| Ecdysterone | 6986633 |
| Makisterone A | 6433310 |
| Glucose-1-phosphate | 135000 |
| Galactose-1-phosphate | 107539 |
| Glucose-6-phosphate | 5957 |
| Galactose-6-phosphate | 107540 |
| Mannose-6-phosphate | 107541 |
| Fructose-6-phosphate | 6254 |
| 2,4-Dinitrotoluene | 6551 |
| 2,6-Dinitrotoluene | 12319 |
| 2-amino-4,6-dinitrotoluene | 61025 |
| 4-amino-2,6-dinitrotoluene | 99592 |
| p-Toluidine hydrochloride | 10891 |
Data Tables
Metabolic Engineering and Pathway Engineering for Controlled Production or Derivatization
Research into the controlled production or derivatization of chemical compounds through metabolic engineering and pathway engineering involves optimizing cellular processes to enhance the synthesis of target molecules. This can include strategies such as assembling heterologous genetic parts to construct synthetic metabolic pathways, optimizing metabolic fluxes, and employing tools from synthetic biology to regulate gene expression and enzyme activity . While these techniques have been successfully applied to various natural products and chemicals, including terpenoids, alkaloids, and flavonoids, specific detailed research findings on the metabolic engineering or pathway engineering of this compound for its controlled production or derivatization were not identified in the conducted searches. General principles of metabolic engineering involve understanding and manipulating biosynthetic pathways to improve yields or create novel derivatives. However, the application of these advanced methodologies directly to this compound requires specific studies detailing its biosynthetic route and the genetic targets for engineering, which were not available in the retrieved literature.
Future Directions and Research Perspectives
Unexplored Biosynthetic Pathways and Enzymes
The biosynthesis of tolypin, as a nonribosomally synthesized peptide, involves complex enzymatic machinery. While some aspects of secondary metabolite biosynthesis in Tolypocladium inflatum, such as cyclosporins, have been linked to biosynthetic gene clusters (BGCs), the complete biosynthetic pathway for this compound and the specific enzymes involved are still being explored. Research into related indole (B1671886) diterpene biosynthetic gene clusters in T. inflatum has identified enzymes like prenyltransferases (e.g., TolF) that share similarities with enzymes in known biosynthetic pathways, suggesting the potential for identifying similar relationships for this compound biosynthesis. Future research aims to fully elucidate the BGCs responsible for this compound production and characterize the functions of the associated non-ribosomal peptide synthetases (NRPSs) and modifying enzymes. Understanding these pathways is crucial for potential genetic engineering approaches to manipulate this compound production or generate novel analogs. Techniques like genome informatics and multiomics approaches integrating genomics, transcriptomics, and metabolomics are valuable tools for identifying candidate genes and enzymes involved in secondary metabolite biosynthesis.
Discovery of Novel this compound Analogs with Tailored Activities
This compound exists as a mixture of closely related peptides exhibiting microheterogeneity. The structural variations within this mixture and the known structure-activity relationships (SAR) of related peptaibiotics suggest potential for the discovery and design of novel this compound analogs with improved or specific biological activities. Future research involves synthesizing or biosynthesizing analogs with targeted modifications to the peptide sequence, N-terminal acetylation, or C-terminal residue. Studies on the SAR of this compound and its related compounds, such as efrapeptins, are essential to understand how structural changes influence activity, including effects on cellular energy metabolism and antiviral properties. High-throughput screening and structural characterization techniques will be instrumental in identifying analogs with tailored activities, potentially leading to compounds with enhanced efficacy or altered target specificity.
Elucidation of Complete Host-Target-Compound Interaction Networks
Research indicates that this compound can affect cellular processes, such as shifting cellular metabolism and inhibiting F1/Fo-ATPase. Tolypins have also shown activity against influenza viruses and toxicity to certain insect larvae. Future studies aim to comprehensively map the interaction networks between this compound, its host organism (Tolypocladium inflatum), and the target organisms (e.g., viruses, insects, host cells). This involves identifying all direct and indirect molecular targets of this compound within these systems. Techniques such as proteomics, metabolomics, and advanced imaging could be employed to understand the cellular responses and signaling pathways modulated by this compound exposure. Elucidating these complex interaction networks will provide a deeper understanding of this compound's biological roles and mechanisms of action.
Applications in Chemical Biology as Research Tools
Given its ability to influence cellular energy metabolism and its interactions with F1/Fo-ATPase, this compound holds potential as a valuable tool in chemical biology research. Future research can explore its use as a molecular probe to investigate cellular respiration, ATP synthesis, and the interplay between viral replication and cellular energy metabolism. this compound and its analogs could be utilized to perturb specific biological pathways, helping researchers to dissect complex cellular processes. The study of this compound's effects on different cell types and organisms can also contribute to the broader understanding of peptaibiotic mechanisms and their potential as research tools.
Challenges in Scaling Production for Research and Potential Applications
Scaling up the production of complex natural products like this compound for research and potential applications presents significant challenges. this compound is produced by fungal fermentation, and optimizing growth conditions and extraction processes to achieve high yields of specific this compound variants can be difficult. The microheterogeneity of this compound also poses challenges in obtaining pure, specific analogs for detailed study and application. Future research needs to address these production challenges through process optimization, potentially exploring alternative fermentation strategies, or developing efficient synthetic or semi-synthetic routes for specific this compound compounds. Overcoming these hurdles is essential to ensure a sufficient and consistent supply of this compound and its analogs for continued research and to explore their potential for broader applications.
Q & A
Q. Table 1: Analytical Techniques for this compound Synthesis Validation
| Technique | Parameters | Target Metric | Reference |
|---|---|---|---|
| HPLC | C18 column, 0.1% TFA in H2O:MeOH | Purity ≥98% | |
| NMR | 500 MHz, DMSO-d6 solvent | Structural alignment | |
| FT-IR | 400–4000 cm resolution | Functional groups |
Advanced: How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Methodological Answer:
- Strategy 1 : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based reporter assays) to rule out methodological artifacts .
- Strategy 2 : Analyze pharmacokinetic parameters (e.g., bioavailability, half-life) to identify discrepancies in drug absorption/metabolism .
- Strategy 3 : Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions and reconcile data .
- Strategy 4 : Conduct species-specific metabolite profiling to assess interspecies variability .
Basic: What statistical approaches are recommended for analyzing this compound’s efficacy in preclinical models?
Methodological Answer:
- Approach 1 : Apply ANOVA with post-hoc Tukey tests for dose-response comparisons across treatment groups .
- Approach 2 : Use Kaplan-Meier survival analysis with log-rank tests for time-to-event outcomes (e.g., tumor progression) .
- Approach 3 : Calculate IC/EC values via nonlinear regression (e.g., four-parameter logistic model) .
Advanced: How can computational modeling be integrated with experimental data to predict this compound’s metabolic pathways?
Methodological Answer:
- Step 1 : Perform in silico metabolism prediction using software like Schrödinger’s Xenosite or ADMET Predictor™ to identify likely Phase I/II metabolites .
- Step 2 : Validate predictions with LC-MS/MS analysis of hepatocyte incubations, focusing on glucuronidation/sulfation products .
- Step 3 : Apply molecular dynamics simulations to study enzyme-substrate interactions (e.g., CYP3A4 binding affinity) .
Basic: How should researchers design dose-response experiments to establish this compound’s therapeutic window?
Methodological Answer:
- Design Principle : Use a logarithmic dose range (e.g., 0.1–100 µM) to capture sigmoidal curves, ensuring ≥6 concentrations per experiment .
- Endpoint Selection : Measure both efficacy (e.g., tumor growth inhibition) and toxicity (e.g., ALT/AST levels in serum) .
- Data Interpretation : Calculate selectivity index (SI = IC / IC) to quantify therapeutic margin .
Advanced: What methodologies address ethical challenges in human studies involving this compound’s long-term effects?
Methodological Answer:
- Framework 1 : Implement longitudinal cohort studies with informed consent protocols, including regular toxicity monitoring (e.g., renal/hepatic function) .
- Framework 2 : Use blinded, randomized placebo-controlled trials (RCTs) to mitigate bias in subjective endpoints (e.g., pain scores) .
- Framework 3 : Establish Data Safety Monitoring Boards (DSMBs) to review adverse events and ensure ethical compliance .
Basic: How to ensure reproducibility in this compound’s pharmacokinetic studies across different laboratories?
Methodological Answer:
- Guideline 1 : Standardize protocols for sample collection (e.g., plasma separation within 30 minutes post-dosing) .
- Guideline 2 : Use certified reference materials (CRMs) for calibration curves in LC-MS/MS assays .
- Guideline 3 : Share raw datasets and analysis scripts via repositories like Zenodo to enable cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
